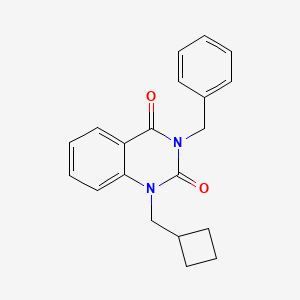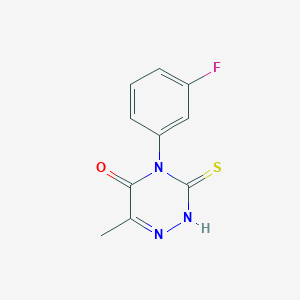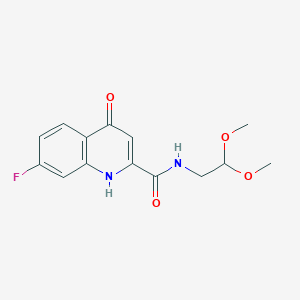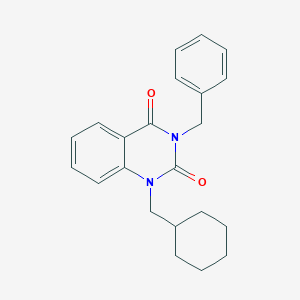
3-benzyl-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione (CBMQD) is an organic compound of the quinazoline family, which has a wide range of applications in scientific research and medicinal chemistry. CBMQD has been studied for its novel properties, including its ability to act as an inhibitor of enzymes involved in the metabolism of many drugs, and its potential to act as an anti-cancer agent. CBMQD has also been found to act as a potent antioxidant, and its ability to scavenge reactive oxygen species (ROS) is of particular interest.
科学的研究の応用
3-benzyl-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has been studied for its potential applications in scientific research and medicinal chemistry. It has been found to act as an inhibitor of cytochrome P450 (CYP) enzymes, which are involved in the metabolism of many drugs. This property makes this compound a potential tool to study the metabolism of drugs in vitro. In addition, this compound has been found to act as an anti-cancer agent, and its ability to scavenge reactive oxygen species (ROS) makes it a potential antioxidant.
作用機序
3-benzyl-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has been found to act as a CYP enzyme inhibitor. Specifically, it has been found to inhibit the activity of CYP2C9, a cytochrome P450 enzyme involved in the metabolism of many drugs. This compound binds to the active site of the enzyme and prevents it from metabolizing drugs. In addition, this compound has been found to act as an anti-cancer agent. It has been found to induce apoptosis in cancer cells by activating the caspase cascade, which leads to cell death. Furthermore, this compound has been found to act as a potent antioxidant. It has been found to scavenge reactive oxygen species (ROS) and reduce oxidative stress.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. As an inhibitor of CYP enzymes, it has been found to reduce the metabolism of drugs, which can lead to an increase in the concentration of drugs in the body. In addition, this compound has been found to induce apoptosis in cancer cells, which can lead to cell death. Furthermore, this compound has been found to act as a potent antioxidant, which can reduce oxidative stress and protect cells from damage caused by ROS.
実験室実験の利点と制限
3-benzyl-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has several advantages and limitations for use in lab experiments. One of the main advantages of this compound is its ability to act as an inhibitor of CYP enzymes. This property makes it a useful tool for studying the metabolism of drugs in vitro. In addition, this compound has been found to act as an anti-cancer agent, which makes it a potential therapeutic agent. However, one of the main limitations of this compound is its low solubility, which can make it difficult to use in lab experiments.
将来の方向性
There are several potential future directions for the study of 3-benzyl-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione. One of the main directions is to further explore its potential as an anti-cancer agent. In addition, further research is needed to explore the potential of this compound as an antioxidant. Furthermore, further research is needed to explore the potential of this compound as a CYP inhibitor, as this property could be useful for drug development. Finally, further research is needed to explore the potential of this compound as a drug delivery vehicle, as this could be useful for the development of novel drug delivery systems.
合成法
3-benzyl-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is synthesized from 2-methyl-3-benzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione (MBQD) and cyclobutylmethyl bromide (CBMBr) in a two-step reaction. In the first step, MBQD is treated with CBMBr in a solvent such as dimethylformamide (DMF). The reaction is carried out at room temperature, and the product of the reaction is this compound (this compound). In the second step, the this compound is purified by recrystallization in a solvent such as methanol.
特性
IUPAC Name |
3-benzyl-1-(cyclobutylmethyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19-17-11-4-5-12-18(17)21(13-16-9-6-10-16)20(24)22(19)14-15-7-2-1-3-8-15/h1-5,7-8,11-12,16H,6,9-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVZTWXCEJCYLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-(propan-2-yl)acetamide](/img/structure/B6455771.png)
![3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[1-(4-methylphenyl)ethyl]propanamide](/img/structure/B6455772.png)
![4-(cyclobutylmethyl)-2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455773.png)

![2-(3,5-dimethoxyphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455782.png)

![2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B6455803.png)
![2-(5-chloro-2-methylphenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455807.png)

![3-[(2,2-dimethoxyethyl)amino]-4-{[(4-fluorophenyl)methyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B6455813.png)
![2-(3,4-dimethoxyphenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455817.png)
![5-(cyclohexylmethyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455820.png)

![3-benzyl-2-[(cyclopropylmethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6455848.png)
